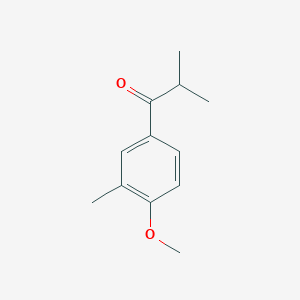

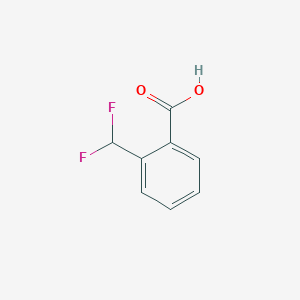

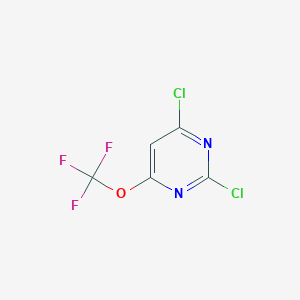

2,4-Dichloro-6-(trifluoromethoxy)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Dichloro-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that is widely used in the pharmaceutical industry. It is a useful synthetic intermediate and can be used to synthesize 2,4-diaminopyrimidines derivatives that show antiplasmodial activities .

Molecular Structure Analysis

The molecular formula of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine is C5HCl2F3N2 . Its molecular weight is 216.98 g/mol . The IUPAC name is 2,4-dichloro-6-(trifluoromethyl)pyrimidine . The SMILES representation is C1=C(N=C(N=C1Cl)Cl)C(F)(F)F .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine include a boiling point of 207°C and a flash point of 78°C . The compound is a combustible liquid . Its density and refractive index are not specified in the search results.Scientific Research Applications

Synthesis Methodologies and Chemical Properties

- Trifluoromethoxylation Techniques : A scalable and operationally simple protocol for regioselective trifluoromethoxylation of pyridines and pyrimidines has been developed, highlighting the significant impact of the trifluoromethoxy group in medicinal and agrochemical research due to its unique properties. This technique could potentially be applied to 2,4-Dichloro-6-(trifluoromethoxy)pyrimidine to create new derivatives for various applications (Feng et al., 2016).

- Selective Addition of Amines : The selective addition of amines to dichloropyrimidine, facilitated by Lewis acids, demonstrates the versatility of pyrimidine derivatives in synthesizing diamino-pyrimidine systems. Such methodologies are essential for creating compounds with potential biological activity (Richter et al., 2013).

Potential Applications in Drug Development and Material Science

- Antitumor Activity : Synthesis of 2,4-diamino pyrimidines has shown potent lipid-soluble inhibition of dihydrofolate reductase with significant activity against certain carcinomas in rats, indicating potential applications in cancer treatment research (Grivsky et al., 1980).

- Optical and Electronic Materials : The synthesis and study of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines have revealed compounds with strong emission solvatochromism, suitable for developing colorimetric and luminescent pH sensors. This application demonstrates the role of pyrimidine derivatives in the creation of functional materials with specific optical properties (Hadad et al., 2011).

Safety And Hazards

2,4-Dichloro-6-(trifluoromethyl)pyrimidine is classified as a Category 4 acute toxicity substance, a Category 2 skin corrosive/irritant, a Category 2 serious eye damage/eye irritant, and a Category 3 specific target organ toxicant . It may cause skin irritation, serious eye irritation, respiratory irritation, and may be harmful if swallowed . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and washing with plenty of water if it comes into contact with skin .

properties

IUPAC Name |

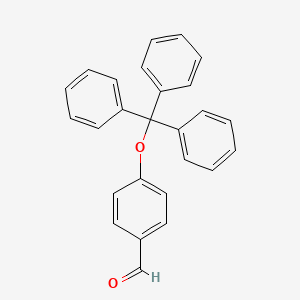

2,4-dichloro-6-(trifluoromethoxy)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2F3N2O/c6-2-1-3(12-4(7)11-2)13-5(8,9)10/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXVWUZCDWFCES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)Cl)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6-(trifluoromethoxy)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.